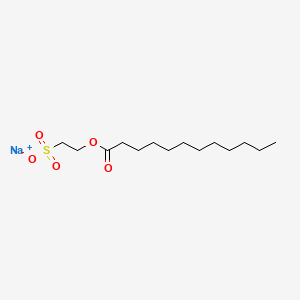
Potassium (3,5-difluorophenyl)trifluoroborate
Descripción general
Descripción
Potassium (3,5-difluorophenyl)trifluoroborate is a special class of organoboron reagents . It has a molecular weight of 219.99 g/mol . It is a solid at room temperature and is typically stored at ambient temperatures .
Synthesis Analysis
Potassium trifluoroborates, including Potassium (3,5-difluorophenyl)trifluoroborate, are often used in Suzuki–Miyaura-type reactions . They offer several advantages over the corresponding boronic acids and esters as they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Molecular Structure Analysis
The molecular formula of Potassium (3,5-difluorophenyl)trifluoroborate is C₆H₃BF₅K . The InChI key is JFSPHPHYZHGKPO-UHFFFAOYSA-N .Chemical Reactions Analysis
Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are used to construct a C-C bond by reacting with aryl halides in the presence of a catalyst or under thermal conditions .Physical And Chemical Properties Analysis
Potassium (3,5-difluorophenyl)trifluoroborate has a melting point of 273-278 °C . It is a solid at room temperature and is typically stored at ambient temperatures .Aplicaciones Científicas De Investigación
Potassium in Agriculture: Needs and Prospects
Potassium plays a crucial role in agriculture, influencing soil health, plant physiology, and nutrition. Future research needs to focus on the availability of potassium in soils, its impact on crop nutrition, and its role in mitigating stress conditions in plants. The interaction between molecular biology and agronomy is vital for enhancing potassium's practical applications in agriculture, emphasizing the need for global dissemination of knowledge to farmers for sustainable farming practices (Römheld & Kirkby, 2010).
Potassium-Ion Batteries: An Emerging Alternative
Potassium-based batteries are emerging as cost-effective alternatives to lithium-ion batteries for large-scale energy storage. The development of potassium–sulfur, potassium–selenium, all-solid-state potassium-ion, and aqueous potassium-ion batteries represents a significant advancement. Challenges remain in optimizing these technologies for practical applications, highlighting the need for further research in electrode and electrolyte designs (Yao & Zhu, 2020).
Potassium Solubilizing Bacteria: Boosting Plant Growth
Potassium solubilizing bacteria (KSB) can convert insoluble potassium in soils to forms available for plant uptake, offering an eco-friendly alternative to chemical fertilizers. These bacteria play a pivotal role in agriculture by enhancing soil fertility and promoting sustainable crop production. Understanding KSB mechanisms and their impact on plant growth opens new avenues for research and application in agriculture (Etesami, Emami, & Alikhani, 2017).
Enhancing Potassium-Ion Battery Performance
Research strategies are essential for overcoming the challenges in potassium-ion battery development. Understanding the drawbacks of current battery components and exploring suitable materials and technologies are crucial for advancing potassium-ion batteries. This comprehensive review provides insights into design strategies and future pathways for developing high-performance potassium-ion batteries (Zhang, Liu, & Guo, 2019).
Mecanismo De Acción
Target of Action
Potassium (3,5-difluorophenyl)trifluoroborate is a type of organotrifluoroborate . The primary targets of this compound are typically aryl halides . Aryl halides are organic compounds in which a halogen atom is attached to an aromatic ring. They play a crucial role in various biochemical reactions, particularly in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets (aryl halides) through a process known as nucleophilic coupling . This is a type of reaction where a nucleophile (an electron-rich species) donates an electron pair to an electrophile (an electron-deficient species) to form a chemical bond . In the case of Potassium (3,5-difluorophenyl)trifluoroborate, the compound acts as a nucleophile, donating an electron pair to the aryl halide . This results in the formation of a carbon-carbon bond .
Biochemical Pathways
The primary biochemical pathway affected by Potassium (3,5-difluorophenyl)trifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
Like other organotrifluoroborates, it is likely to be absorbed and distributed throughout the body before being metabolized and excreted . The bioavailability of the compound would depend on factors such as its absorption rate, distribution within the body, metabolism, and excretion .
Result of Action
The primary result of the action of Potassium (3,5-difluorophenyl)trifluoroborate is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers . On a molecular and cellular level, the compound’s action can result in changes to the structure and function of various biomolecules .
Action Environment
The action, efficacy, and stability of Potassium (3,5-difluorophenyl)trifluoroborate can be influenced by various environmental factors. For instance, the compound is typically stored under an inert atmosphere at 2-8°C to maintain its stability . Additionally, the presence of a catalyst (such as palladium) is necessary for the compound to participate in Suzuki-Miyaura cross-coupling reactions . Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action .
Safety and Hazards
Potassium (3,5-difluorophenyl)trifluoroborate is classified under GHS07 for safety . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Propiedades
IUPAC Name |
potassium;(3,5-difluorophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BF5.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSPHPHYZHGKPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)F)F)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BF5K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635582 | |
| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3,5-difluorophenyl)trifluoroborate | |
CAS RN |
267006-26-8 | |
| Record name | Potassium (3,5-difluorophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















